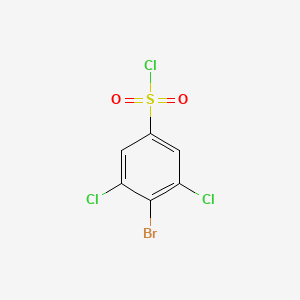

4-Bromo-3,5-dichlorobenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3,5-dichlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrCl3O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-3,5-dichlorobenzenesulfonyl chloride can be synthesized through the reaction of 3,5-dichlorophenol with sulfuryl chloride (SO2Cl2) in the presence of a brominating agent. The reaction is typically carried out under controlled conditions, with gradual addition of sulfuryl chloride to the 3,5-dichlorophenol, followed by heating and stirring to obtain the target product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3,5-dichlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Lewis acids or bases may be used to facilitate the reactions.

Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and products.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-3,5-dichlorobenzenesulfonyl chloride serves as a crucial reagent in organic synthesis. It is commonly used for the following purposes:

- Synthesis of Sulfonamides : The compound can react with amines to form sulfonamide derivatives, which are important in pharmaceuticals for their antibacterial properties. For example, the reaction of this compound with various amines has been documented to yield sulfonamides with varying biological activities.

- Formation of Aryl Sulfonates : This compound can also be utilized to synthesize aryl sulfonates by reacting with phenolic compounds. These aryl sulfonates are valuable intermediates in the production of agrochemicals and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Antibacterial Agents : Compounds derived from this compound exhibit significant antibacterial activity. Research has indicated that these derivatives can inhibit bacterial growth effectively, making them candidates for drug development against resistant bacterial strains .

- Anti-inflammatory Properties : Some studies have explored the use of sulfonamide derivatives synthesized from this compound as anti-inflammatory agents. The structural modifications facilitated by this compound have shown promising results in reducing inflammation in experimental models .

Chemical Reactivity Studies

The reactivity of this compound with various nucleophiles and electrophiles has been extensively studied. These studies provide insights into:

- Mechanistic Pathways : Understanding how this compound interacts with different reagents helps elucidate its mechanism of action in synthetic pathways. Such knowledge is critical for designing new compounds with specific biological activities.

- Structure-Reactivity Relationships : Research into the structure-reactivity relationship of this compound aids in predicting the behavior of similar compounds in chemical reactions. This understanding is vital for advancing synthetic methodologies and optimizing reaction conditions .

Case Studies and Research Findings

Several case studies highlight the applications and findings related to this compound:

Mécanisme D'action

The mechanism of action of 4-Bromo-3,5-dichlorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The bromine and chlorine substituents on the benzene ring can influence the reactivity and selectivity of the compound in various reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-3-fluorobenzenesulfonyl chloride

- 3,5-Dichlorobenzenesulfonyl chloride

- 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Uniqueness

4-Bromo-3,5-dichlorobenzenesulfonyl chloride is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, which can affect its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in certain synthetic applications where other similar compounds may not be as effective.

Activité Biologique

4-Bromo-3,5-dichlorobenzenesulfonyl chloride is an organohalogen compound with significant potential in medicinal chemistry and organic synthesis. Its structure includes a sulfonyl chloride functional group, which enhances its reactivity towards various nucleophiles and electrophiles. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C6BrCl2O2S

- Molecular Weight : 324.41 g/mol

The compound's unique arrangement of halogen substituents (bromine and chlorine) on the benzene ring influences its biological interactions and synthetic utility.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit varying degrees of biological activity, particularly in antibacterial and antitumor applications. The sulfonyl chloride group is known for its ability to participate in nucleophilic substitution reactions, making it a valuable building block in drug development.

Antibacterial Activity

Recent studies have demonstrated that benzenesulfonate derivatives show considerable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. For instance, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.39 to 3.12 mg/L against methicillin-sensitive strains .

| Compound | MIC (mg/L) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial potential |

| Benzenesulfonate derivative A | 0.39 | MSSA |

| Benzenesulfonate derivative B | 3.12 | MRSA |

The mechanism of action of sulfonyl chlorides typically involves the formation of reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack from biological targets.

Case Studies

- Antitumor Activity : In a study evaluating the antitumor potential of various sulfonamide derivatives, compounds structurally related to this compound were found to inhibit cancer cell proliferation effectively. The presence of halogen substituents was crucial for enhancing cytotoxicity against specific cancer cell lines .

- Reactivity Studies : Interaction studies involving this compound have shown its ability to undergo palladium-catalyzed reactions, leading to the formation of arylated products with potential biological applications .

Research Findings

A computational study highlighted the importance of structure-activity relationships (SAR) in predicting the biological efficacy of sulfonamide derivatives. Modifications at specific positions on the benzene ring significantly influenced antibacterial potency and selectivity .

ADMET Profiling

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling for related compounds indicated favorable pharmacokinetic properties, suggesting that modifications to enhance bioavailability could be explored further for therapeutic applications .

Propriétés

IUPAC Name |

4-bromo-3,5-dichlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3O2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJMSSMOHUYYJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.